N-苄基-4-溴吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

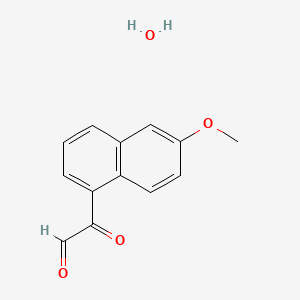

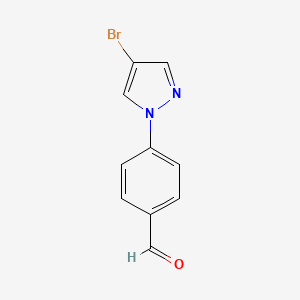

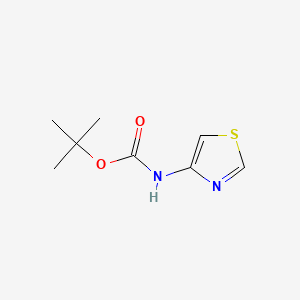

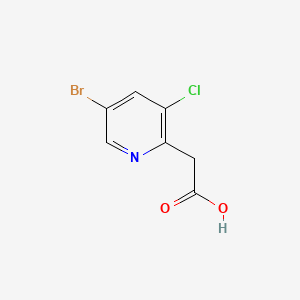

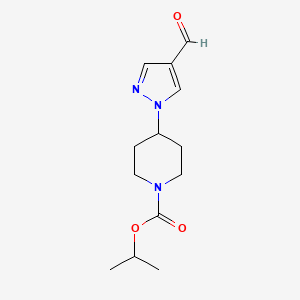

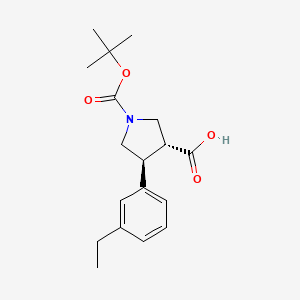

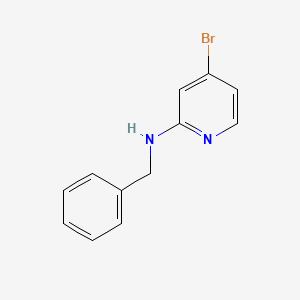

“N-Benzyl-4-bromopyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines . It is a nitrogen-containing heterocyclic compound with a five-membered ring structure and a bromine substituent.

Synthesis Analysis

The synthesis of N-Benzyl-4-bromopyridin-2-amine and similar compounds often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A paper titled “Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines” provides a detailed synthesis process .Molecular Structure Analysis

The molecular formula of N-Benzyl-4-bromopyridin-2-amine is C12H11BrN2 . The molecular weight is 263.1 . The structure of the compound includes a benzyl group attached to a pyridine ring, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis

Amines, including N-Benzyl-4-bromopyridin-2-amine, can undergo a variety of chemical reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be oxidized, and the oxidation state of the nitrogen atom can significantly influence the reactivity of the compound .科学研究应用

手性胺的α-吡啶化

涉及溴吡啶的手性胺的α-吡啶化已被研究用于创建具有高对映选择性的季立体中心。这一过程涉及钯催化的偶联和重排,证明了溴吡啶在复杂有机合成和立体化学控制中的效用 (Clayden & Hennecke, 2008).

分子内胺化机理

对 N-(3-溴吡啶-2-基)氮杂杂芳基胺的分子内胺化研究有助于阐明涉及钯催化的胺化和碱辅助亲核芳香取代的反应机理。这项工作有助于我们理解复杂反应途径和杂环化合物的合成 (Loones et al., 2007).

胺化中的铜催化

铜催化在溴吡啶等芳基卤化物的胺化中应用展示了一种合成氨基吡啶的高效方法。这凸显了过渡金属催化在促进氮掺入芳香族化合物中的作用,这是许多药物和精细化学品合成中的关键步骤 (Lang et al., 2001).

合成和抗菌活性

取代的 (E)-N-亚苄基-5-溴吡啶-2-胺的合成及其抗菌活性证明了溴吡啶衍生物的潜在药物应用。对吡啶核心进行修饰并研究不同取代基的影响为药物设计中重要的构效关系提供了有价值的见解 (Senbagam et al., 2016).

铁催化的 C(sp3)-H 胺化

使用溴吡啶衍生物,苯甲基 C(sp3)-H 键的铁催化的分子间胺化的最新进展代表了一种可持续且经济高效的 C-N 键形成方法。这种方法允许将 2-氨基吡啶直接安装到苄基位置,突出了绿色化学原理在现代合成方法中的重要性 (Khatua et al., 2022).

安全和危害

N-Benzyl-4-bromopyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing suitable gloves, protective clothing, eye protection, and face protection are recommended .

未来方向

The future directions for N-Benzyl-4-bromopyridin-2-amine could involve its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, the development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Relevant papers retrieved include "Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer" and "4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen" .

属性

IUPAC Name |

N-benzyl-4-bromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGLLHKFHOOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682477 |

Source

|

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-4-bromopyridin-2-amine | |

CAS RN |

1209457-90-8 |

Source

|

| Record name | N-Benzyl-4-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。